Acridine, 9-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 9-phenyl-, hydrochloride is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
Preparation Methods
The synthesis of acridine derivatives, including acridine, 9-phenyl-, hydrochloride, typically involves the Ullmann synthesis. This method condenses a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as hydrochloric acid, followed by a cyclization step to produce acridone . Another method involves the reduction and dehydrogenation of intermediate compounds .
Chemical Reactions Analysis
Acridine, 9-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Acridine derivatives can be oxidized to form acridones.
Reduction: Reduction reactions can convert acridones back to acridines.
Substitution: Acridine derivatives can undergo substitution reactions, such as N-alkylation with alkyl iodides to form alkyl acridinium iodides.
Common reagents used in these reactions include strong acids like hydrochloric acid and oxidizing agents like potassium ferricyanide . Major products formed from these reactions include acridones and alkyl acridinium iodides .
Scientific Research Applications
Acridine, 9-phenyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye and in laser technologies due to its unique photophysical properties.
Medicine: Exhibits anticancer, antimicrobial, and antiviral activities.
Industry: Used as a pigment and dye in various industrial applications.
Mechanism of Action
The mechanism of action of acridine, 9-phenyl-, hydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . This disruption leads to the compound’s anticancer and antimicrobial effects.
Comparison with Similar Compounds
Acridine, 9-phenyl-, hydrochloride can be compared with other acridine derivatives, such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity.
Triazoloacridone (C-1305): Another acridine derivative with anticancer properties.
Amsacrine (m-AMSA): Used in clinical studies for its anticancer effects.
These compounds share similar mechanisms of action, such as DNA intercalation and enzyme inhibition, but differ in their specific structures and applications.
Properties
CAS No. |
40974-56-9 |
---|---|
Molecular Formula |
C19H14ClN |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
9-phenylacridine;hydrochloride |
InChI |
InChI=1S/C19H13N.ClH/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19;/h1-13H;1H |
InChI Key |
RPRMPIPHXGGPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.